5-bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one 5-bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13772751
InChI: InChI=1S/C9H8BrN3O3/c1-11-7-3-5(10)6(13(15)16)4-8(7)12(2)9(11)14/h3-4H,1-2H3
SMILES: CN1C2=CC(=C(C=C2N(C1=O)C)Br)[N+](=O)[O-]
Molecular Formula: C9H8BrN3O3
Molecular Weight: 286.08 g/mol

5-bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one

CAS No.:

Cat. No.: VC13772751

Molecular Formula: C9H8BrN3O3

Molecular Weight: 286.08 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one -

Specification

Molecular Formula C9H8BrN3O3
Molecular Weight 286.08 g/mol
IUPAC Name 5-bromo-1,3-dimethyl-6-nitrobenzimidazol-2-one
Standard InChI InChI=1S/C9H8BrN3O3/c1-11-7-3-5(10)6(13(15)16)4-8(7)12(2)9(11)14/h3-4H,1-2H3
Standard InChI Key KSBADKLBNVEZNI-UHFFFAOYSA-N
SMILES CN1C2=CC(=C(C=C2N(C1=O)C)Br)[N+](=O)[O-]
Canonical SMILES CN1C2=CC(=C(C=C2N(C1=O)C)Br)[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Configuration

The benzimidazole scaffold of 5-bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one features a fused bicyclic system comprising a benzene ring and an imidazole ring. Key substituents include:

  • Bromine at position 5, enhancing electrophilic reactivity.

  • Nitro group at position 6, contributing to electron-withdrawing effects.

  • Methyl groups at positions 1 and 3, influencing steric and electronic properties.

The molecular structure was confirmed via spectroscopic methods such as 1H^1\text{H} NMR and 13C^{13}\text{C} NMR, though specific spectral data for this compound remain unpublished . Comparative analysis with structurally similar benzimidazoles, such as 6-bromo-1-methyl-1H-benzo[d]imidazole (CAS 53484-16-5), reveals that the nitro group at position 6 likely reduces basicity compared to non-nitrated analogs.

PropertyValue
Molecular FormulaC9H8BrN3O3\text{C}_9\text{H}_8\text{BrN}_3\text{O}_3
Molecular Weight286.08212 g/mol
CAS Number24786-51-4

Synthesis and Preparation Strategies

Synthetic routes for 5-bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one are inferred from methodologies applied to analogous compounds. A plausible approach involves:

Nitration and Bromination Sequence

  • Nitration: Introducing the nitro group at position 6 via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).

  • Bromination: Electrophilic bromination using Br2\text{Br}_2 or NBS\text{NBS} (N-bromosuccinimide) in a polar solvent (e.g., DMF) at 50–60°C.

  • Methylation: Quaternization of the imidazole nitrogen using methyl iodide (CH3I\text{CH}_3\text{I}) in the presence of a base (e.g., K₂CO₃).

Industrial-Scale Optimization

Continuous flow reactors and automated systems could enhance yield and purity, as demonstrated in the production of 6-bromo-1-methyl-1H-benzo[d]imidazole. Challenges include controlling regioselectivity during nitration and minimizing byproducts such as di-substituted analogs.

PropertyInferred Value
Density~1.6–1.8 g/cm³
Flash Point>200°C (estimated)

Crystallographic and Spectroscopic Characterization

X-ray crystallography of related compounds, such as (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, reveals monoclinic crystal systems with space group P21/cP2_1/c and unit cell parameters a=7.2944a = 7.2944 Å, b=12.2032b = 12.2032 Å, c=18.1070c = 18.1070 Å . Similar methodologies could resolve the crystal structure of 5-bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one, elucidating hydrogen bonding networks and packing motifs.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s nitro and bromine groups make it a versatile precursor for synthesizing kinase inhibitors and antiviral agents. For example, substituting the nitro group with amines could yield bioactive derivatives.

Materials Science

Benzimidazole derivatives are explored as organic semiconductors and corrosion inhibitors. The electron-withdrawing nitro group may enhance charge transport properties in electronic devices.

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